1,2,3,4-tetrahydroquinoline-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZDJWSZVSCQDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,3,4 Tetrahydroquinoline 1 Carbaldehyde and Its Analogs
Direct Formylation Approaches to N1-Position
The most straightforward method for the synthesis of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde is the direct formylation of the nitrogen atom at the 1-position of the 1,2,3,4-tetrahydroquinoline (B108954) ring. This approach is contingent on the availability of the parent heterocycle and the selection of an appropriate formylating agent.
Utilization of Formylating Agents
A variety of reagents can be employed to introduce a formyl group onto the secondary amine of the tetrahydroquinoline nucleus. Common formylating agents include formic acid and its derivatives, as well as more reactive species generated in situ.
Formic Acid and its Derivatives: Formic acid is a readily available and economical formylating agent. The reaction can be carried out in the presence of a coupling agent or under conditions that promote dehydration. Ammonium formate (B1220265) has also been shown to be effective for the N-formylation of secondary amines.
Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is a potent formylating agent. bohrium.com This electrophilic iminium species readily reacts with the nucleophilic nitrogen of tetrahydroquinoline to yield the corresponding N-formyl derivative. The reaction is generally high-yielding and proceeds under mild conditions. wikipedia.org
Chloral: Chloral has been reported as an effective formylating agent for various amines, including cyclic secondary amines. chemrxiv.org
Other Formylating Agents: A range of other reagents have been explored for N-formylation, including acetic formic anhydride (B1165640) and various formate esters. beilstein-journals.org
Reaction Conditions and Optimization Strategies
The efficiency of direct N-formylation is highly dependent on the chosen reaction conditions. Optimization of parameters such as solvent, temperature, and the use of catalysts can significantly impact the yield and purity of the desired product.
For instance, solvent-free conditions have been reported to be effective in some formylation reactions, offering a greener alternative to traditional solvent-based methods. Catalysis plays a crucial role in many N-formylation protocols. Lewis acids such as indium and zinc oxide (ZnO) have been demonstrated to catalyze the formylation of amines with formic acid, often leading to improved yields and milder reaction conditions. wikipedia.org The choice of catalyst can also influence the chemoselectivity of the reaction, which is particularly important when other reactive functional groups are present in the tetrahydroquinoline analog.
Table 1: Comparison of Catalysts for N-Formylation of Secondary Amines
| Catalyst | Formylating Agent | Typical Conditions | Advantages |
|---|---|---|---|
| Indium | Formic Acid | Solvent-free, 70°C | Moderate to excellent yields |
| ZnO | Formic Acid | Solvent-free, 70°C | Good to excellent yields, scalable |
| None | Ammonium Formate | Reflux in acetonitrile (B52724) | Good to excellent yields |
Cyclization Reactions for the Tetrahydroquinoline Core Formation
An alternative to direct formylation is the construction of the tetrahydroquinoline ring system from acyclic precursors in a manner that incorporates the N-formyl group or a suitable precursor during the cyclization process. This approach is particularly useful for accessing substituted tetrahydroquinolines that may not be readily available for direct formylation.
Approaches Involving Ring Closure with Aldehyde Precursors
Several cyclization strategies have been developed that utilize precursors already containing an aldehyde or a group that can be readily converted to an aldehyde.
Domino Reactions: Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov For example, the reduction of a 2-nitroarylketone or aldehyde can initiate a sequence involving intramolecular reductive amination to form the tetrahydroquinoline ring. nih.gov
Reductive Amination-SNAr Sequences: A domino sequence involving an initial reductive amination followed by an intramolecular nucleophilic aromatic substitution (SNAr) can be employed to construct the tetrahydroquinoline framework. nih.gov
Pfitzinger Reaction: The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. mdpi.com Subsequent reduction of the quinoline (B57606) ring and functional group manipulation can lead to N-formylated tetrahydroquinolines.
Mechanistic Investigations of Cyclization Pathways
Understanding the mechanisms of these cyclization reactions is crucial for optimizing reaction conditions and predicting the stereochemical outcome.
The mechanism of the Pfitzinger reaction, for instance, is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the quinoline ring system. wikipedia.org
In domino reactions leading to tetrahydroquinolines, the proposed mechanism often involves the initial formation of an amine through the reduction of a nitro group. This amine then undergoes an intramolecular reaction, such as cyclization onto a carbonyl group to form a cyclic imine, which is then further reduced to the tetrahydroquinoline. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of these pathways and to rationalize the observed regioselectivity and stereoselectivity.
Multi-Component Reactions (MCRs) Incorporating the Tetrahydroquinoline Framework
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly convergent and atom-economical approach to complex molecules like tetrahydroquinolines.
The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent example of an MCR used to synthesize tetrahydroquinolines. beilstein-journals.org This reaction typically involves the [4+2] cycloaddition of an in situ generated N-arylimine with an electron-rich alkene. By choosing appropriate starting materials, it is possible to introduce a variety of substituents onto the tetrahydroquinoline core. While the classic Povarov reaction does not directly yield an N-formylated product, the resulting secondary amine can be readily formylated in a subsequent step. Variations of this reaction, including domino Povarov reactions, have been developed to increase molecular complexity in a single pot. beilstein-journals.orgresearchgate.net
Another relevant MCR is the Mannich reaction, which can be used to synthesize tetrahydroquinoline derivatives. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. One-pot, three-component condensation reactions of an amine, formaldehyde, and a suitable tetrahydroquinoline precursor can afford functionalized tetrahydroquinoline derivatives.
Design and Scope of MCRs for Complex Derivatives
The three-component Povarov reaction, typically involving an aniline, an aldehyde, and an activated alkene, allows for the rapid generation of highly substituted THQs. lookchem.com The versatility of this reaction enables the synthesis of a wide array of complex derivatives by varying each of the components. For instance, the use of different anilines and aldehydes introduces diversity at the N-1 and C-2 positions of the THQ ring, while the choice of the dienophile dictates the substitution pattern at the C-3 and C-4 positions.
Recent studies have demonstrated the broad scope of the Povarov reaction in generating intricate THQ frameworks. For example, a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with α,α-dicyanoalkenes has been developed, affording complex THQ derivatives in high yields. frontiersin.orgnih.gov This method showcases the potential for creating polycyclic and densely functionalized THQ analogs.
The reaction conditions for these MCRs are often optimized to enhance yields and selectivities. Lewis acids, such as cerium trichloride, have been shown to be effective catalysts for the one-pot stereocontrolled synthesis of polyfunctionalized THQs. researchgate.net The choice of solvent and catalyst can significantly influence the reaction outcome, allowing for the selective formation of either syn- or anti-isomers. researchgate.net
Table 1: Scope of a Diastereoselective [4 + 2] Annulation for the Synthesis of Complex Tetrahydroquinoline Derivatives frontiersin.orgnih.gov
| Entry | α,α-Dicyanoalkene (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 3a | 96 | >20:1 |
| 2 | 2-Chlorophenyl | 3b | 91 | >20:1 |
| 3 | 3-Bromophenyl | 3f | 93 | >20:1 |
| 4 | 4-Fluorophenyl | 3e | 95 | >20:1 |
| 5 | 4-Methoxyphenyl | 3m | 88 | >20:1 |
| 6 | 2-Naphthyl | 3s | 79 | >20:1 |
| 7 | 2-Thienyl | 3u | 65 | >20:1 |
Stereochemical Control in MCRs
Achieving stereochemical control is a critical aspect of synthesizing biologically active molecules. In the context of MCRs for THQ synthesis, significant efforts have been directed towards developing enantioselective and diastereoselective variants. Chiral catalysts, particularly chiral phosphoric acids and transition metal complexes with chiral ligands, have proven to be effective in inducing stereoselectivity.
For instance, a three-component Povarov reaction of aldehydes, anilines, and benzyl (B1604629) N-vinylcarbamate catalyzed by a chiral phosphoric acid affords cis-2,4-disubstituted THQs with excellent enantiomeric excesses. organic-chemistry.org This approach has been successfully applied to the synthesis of the drug torcetrapib. documentsdelivered.com
Palladium-catalyzed [4 + 2] cycloaddition reactions of vinyl benzoxazinanones with α-arylidene succinimides, employing P-chiral ligands, have demonstrated remarkable ligand-dependent stereodivergence. nih.gov By selecting the appropriate chiral ligand, it is possible to selectively synthesize different diastereomers of the resulting complex THQ derivatives, each with high diastereo- and enantioselectivity. nih.gov This level of control is crucial for exploring the structure-activity relationships of chiral THQ-based compounds.
Table 2: Ligand-Dependent Stereodivergent Synthesis of Chiral Tetrahydroquinolines nih.gov
| Entry | Ligand | Product Diastereomer | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | YuePhos-1 | (S,R,S)-3a | 85 | >20:1 | 96 |
| 2 | YuePhos-2 | (R,S,R)-3a | 82 | >20:1 | 95 |
| 3 | Ligand L4 | (S,S,S)-4a | 92 | >20:1 | 98 |
| 4 | Ligand ent-L4 | (R,R,R)-4a | 90 | >20:1 | 97 |
Derivatization from Precursor 1,2,3,4-Tetrahydroquinolines
Another major strategy for accessing this compound and its analogs involves the derivatization of a pre-synthesized THQ core. This approach allows for the introduction of various functional groups at the N-1 position and on the carbocyclic ring.
N-Acylation Reactions
N-acylation is a direct method for introducing a carbonyl group at the nitrogen atom of the THQ ring. Specifically, N-formylation leads to the target compound, this compound. Various reagents and conditions have been developed for the N-formylation of amines. A radical reductive formylation of quinolines with formic acid under catalyst- and solvent-free conditions has been reported to produce N-formyl-tetrahydroquinolines in high yields. rsc.org This method is particularly attractive due to its operational simplicity and green credentials. The reaction proceeds efficiently for quinolines bearing both electron-donating and electron-withdrawing groups.
Table 3: Reductive N-Formylation of Quinolines with Formic Acid rsc.org
| Entry | Substituted Quinoline | Product | Yield (%) |
| 1 | Quinoline | 3a | 92 |
| 2 | 2-Methylquinoline | 4 | 94 |
| 3 | 6-Methylquinoline | 5 | 95 |
| 4 | 4-Methylquinoline | 6 | 88 |
| 5 | 6-Methoxyquinoline | 7 | 96 |
| 6 | 6-Chloroquinoline | 11 | 85 |
Functional Group Interconversions on the THQ Ring
Once the N-acyl THQ scaffold is in place, further modifications can be made to the carbocyclic ring through various functional group interconversions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the aromatic ring of THQs. For example, rhodium-catalyzed C-H bond activation allows for the regioselective synthesis of C8-substituted THQ derivatives. researchgate.net Similarly, palladium-catalyzed reactions have been employed for the C-H functionalization of the THQ core. sci-hub.se
These C-H functionalization strategies provide a direct route to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the THQ ring, enabling the synthesis of a wide range of analogs that would be difficult to access through other means. For instance, the C8 position of N-pyrimidyl-protected THQs has been successfully hydroxylated using Ru(II) catalysis. researchgate.net
Catalytic Synthetic Routes
Catalytic methods, particularly those involving transition metals, play a pivotal role in the synthesis of THQs and their derivatives, offering high efficiency and selectivity.
Transition Metal-Catalyzed Transformations
Palladium and rhodium are among the most extensively used transition metals for the synthesis and functionalization of THQs. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing the C-N bond of the THQ ring. nih.gov These reactions have been widely applied in the synthesis of various nitrogen-containing heterocycles, including THQs.
Rhodium catalysis has been instrumental in developing asymmetric syntheses of THQs. For example, rhodium-catalyzed C-H activation of ketoximes followed by reaction with alkynes provides a regioselective route to substituted isoquinolines, which can be subsequently reduced to THQs. nih.gov Furthermore, rhodium-catalyzed asymmetric C-H functionalization reactions have been developed to introduce chirality into the THQ scaffold with high levels of enantioselectivity. nih.gov
Table 4: Transition Metal-Catalyzed Synthesis and Functionalization of Tetrahydroquinolines
| Catalyst/Metal | Reaction Type | Substrates | Product | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Ligand-controlled [4+2] cycloaddition | Vinyl benzoxazinanone, α-arylidene succinimide | Chiral Tetrahydroquinoline | up to 92 | nih.gov |
| Rh(III) | C-H activation/annulation | Aromatic ketoxime, alkyne | Substituted Isoquinoline (B145761) (THQ precursor) | Good yields | nih.gov |
| Pd(0) | C-H functionalization | Cyclopropyl-substituted amine | Tetrahydroquinoline derivative | Good tolerance | researchgate.net |
| Ru(II) | C8-Hydroxylation | N-Pyrimidyl-THQ | C8-Hydroxy-THQ | Good to excellent | researchgate.net |
Organocatalysis in N-Formyl Tetrahydroquinoline Synthesis
The application of organocatalysis to the synthesis of N-formyl tetrahydroquinolines, including the specific compound this compound, represents a niche yet evolving area of research. While the broader field of organocatalysis has extensively covered the asymmetric synthesis of the tetrahydroquinoline core, direct organocatalytic N-formylation of the pre-formed heterocycle is less commonly documented. However, by examining organocatalytic N-formylation of secondary amines in general, plausible strategies for its application to the tetrahydroquinoline scaffold can be elucidated.
Organocatalytic N-formylation reactions typically rely on the activation of a formyl source by a small organic molecule, facilitating the subsequent nucleophilic attack by the amine. Common formyl sources include formic acid and its derivatives. The role of the organocatalyst is often to enhance the electrophilicity of the formyl group.
Brønsted Acid Catalysis
Brønsted acids are a key class of organocatalysts that can promote N-formylation. For instance, sulfonic acid supported on hydroxyapatite-encapsulated-γ-Fe2O3 nanocrystallites has been shown to be an effective Brønsted acid catalyst for the N-formylation of aromatic, primary, and secondary amines using formic acid. nih.gov This method is noted for its selectivity for N-formylation over O-formylation in substrates containing hydroxyl groups. nih.gov Similarly, reusable Brønsted acidic ionic liquids have been developed for the efficient and green N-formylation of various amines, including aliphatic, aromatic, and heterocyclic ones. acs.org In these systems, the acidic catalyst protonates the formic acid, increasing its susceptibility to nucleophilic attack by the amine.
Hydrogen-Bonding Catalysis
Another organocatalytic approach involves the activation of the formylating agent through hydrogen bonding. Thiamine hydrochloride (Vitamin B1 hydrochloride) has been reported as an effective organocatalyst for the N-formylation of amines with formic acid under solvent-free conditions. nih.gov The proposed mechanism suggests that the catalyst activates the formic acid via hydrogen bonding, thereby facilitating the formylation process. nih.gov This type of catalysis is attractive due to the mild reaction conditions and the use of a biocompatible catalyst.
While specific studies detailing the use of these catalysts for the N-formylation of 1,2,3,4-tetrahydroquinoline are not prevalent, the successful application of these methods to a broad range of secondary cyclic amines suggests their potential applicability. The reaction conditions for such transformations are typically mild, often proceeding at room temperature or with gentle heating, and can be carried out under solvent-free conditions, aligning with the principles of green chemistry.
Below is a representative table illustrating the types of organocatalysts used for the N-formylation of general secondary amines, which could be adapted for the synthesis of this compound.
| Organocatalyst Type | Example Catalyst | Formyl Source | Activation Mechanism | Typical Substrates |
|---|---|---|---|---|
| Brønsted Acid | Sulfonic acid-functionalized materials | Formic Acid | Protonation of formic acid | Aromatic and aliphatic secondary amines |
| Brønsted Acid | Acidic Ionic Liquids | Formic Acid | Protonation of formic acid | Aliphatic, aromatic, and heterocyclic amines |
| Hydrogen-Bonding Catalyst | Thiamine Hydrochloride | Formic Acid | Hydrogen bonding to formic acid | Aromatic and aliphatic amines |
The development of chiral organocatalysts for the asymmetric synthesis of more complex N-formyl tetrahydroquinoline analogs remains an area with significant potential for future research. The principles established in the broader field of organocatalytic asymmetric synthesis of tetrahydroquinolines could potentially be merged with N-formylation techniques to create novel and efficient one-pot procedures.
Chemical Reactivity and Transformation Studies of 1,2,3,4 Tetrahydroquinoline 1 Carbaldehyde
Reactions at the Carbaldehyde Moiety (C1-Position)
The carbaldehyde group, an aldehyde functionality directly bonded to the nitrogen of the tetrahydroquinoline ring, behaves as a typical aldehyde in many respects, undergoing reduction, oxidation, and nucleophilic addition reactions. However, its nature as part of an N-formyl (amide) group also imparts unique characteristics.
Reduction Reactions to Hydroxymethyl and Methyl Derivatives
The aldehyde functionality of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group, depending on the choice of reducing agent.
Mild hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are chemoselective for aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk Treatment of this compound with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is expected to yield (1,2,3,4-tetrahydroquinolin-1-yl)methanol. masterorganicchemistry.comyoutube.com This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org
More potent reducing agents, like lithium aluminum hydride (LiAlH₄), are capable of reducing aldehydes, ketones, esters, and amides. byjus.commasterorganicchemistry.com Therefore, the reaction of this compound with LiAlH₄ is anticipated to reduce both the aldehyde and the amide character of the N-formyl group. This would lead to the formation of 1-methyl-1,2,3,4-tetrahydroquinoline. numberanalytics.comnumberanalytics.com The reaction is typically performed in an anhydrous aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com
| Reagent | Solvent | Product | Functional Group Transformation |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | (1,2,3,4-Tetrahydroquinolin-1-yl)methanol | Aldehyde → Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 1-Methyl-1,2,3,4-tetrahydroquinoline | N-Formyl group → N-Methyl group |
Oxidation Reactions to Carboxylic Acid Derivatives
The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 1,2,3,4-tetrahydroquinoline-1-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents.
Standard oxidation conditions, such as the Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) or treatment with potassium permanganate (B83412) (KMnO₄), are effective for converting aldehydes to carboxylic acids. organic-chemistry.org Milder, more selective reagents can also be employed to minimize potential side reactions on the tetrahydroquinoline ring. organic-chemistry.org
| Reagent | Typical Conditions | Product | Functional Group Transformation |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, then acid workup | 1,2,3,4-Tetrahydroquinoline-1-carboxylic acid | Aldehyde → Carboxylic Acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 1,2,3,4-Tetrahydroquinoline-1-carboxylic acid | Aldehyde → Carboxylic Acid |
Nucleophilic Addition Reactions
The electrophilic carbon of the carbaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are powerful carbon nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction with methylmagnesium bromide would yield 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol. These reactions must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent. masterorganicchemistry.com
| Reagent | Reaction Type | Intermediate | Final Product (after workup) |
|---|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Organometallic Addition | Magnesium alkoxide | 1-(1,2,3,4-Tetrahydroquinolin-1-yl)ethan-1-ol |
| Organolithium Reagent (e.g., n-BuLi) | Organometallic Addition | Lithium alkoxide | 1-(1,2,3,4-Tetrahydroquinolin-1-yl)pentan-1-ol |
Condensation Reactions (e.g., Imine Formation, Acetals)
This compound undergoes condensation reactions typical of aldehydes. With primary amines (R-NH₂), it forms imines (Schiff bases) through a reversible, acid-catalyzed process that involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org
The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. wikipedia.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR) attacking the aldehyde to form an oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org This allows for the conversion of the C=O double bond to a C=C double bond. organic-chemistry.org
| Reagent | Reaction Type | Product Class | Example Product |
|---|---|---|---|
| Primary Amine (R-NH₂) | Imine Formation | Imine (Schiff Base) | N-Alkyl-1-((1,2,3,4-tetrahydroquinolin-1-yl)methylene)amine |
| Phosphonium Ylide (Ph₃P=CHR) | Wittig Olefination | Alkene | 1-(Vinyl)-1,2,3,4-tetrahydroquinoline |
Reactions of the 1,2,3,4-Tetrahydroquinoline (B108954) Ring System
Electrophilic Aromatic Substitution on the Benzo Ring
The N-formyl group significantly influences the outcome of electrophilic aromatic substitution on the fused benzene (B151609) ring. The nitrogen atom's lone pair is delocalized into the adjacent carbonyl group, reducing its ability to donate electron density to the aromatic ring. This makes the N-formyl group a deactivating group. However, like other acylamino groups, it is an ortho, para-director. In the context of the tetrahydroquinoline ring, the positions available for substitution are C-5, C-6, C-7, and C-8. The directing effect would favor substitution at the C-6 (para) and C-8 (ortho) positions.
Research on the nitration of N-protected tetrahydroquinolines has shown that the regioselectivity is highly dependent on the protecting group and reaction conditions. For N-acyl derivatives, nitration often leads to substitution at the 6-position. researchgate.net A comprehensive study on the nitration of various N-protected tetrahydroquinolines demonstrated that careful selection of the protecting group can achieve total regioselectivity for the 6-nitro derivative. researchgate.net
Bromination of tetrahydroquinolines can also be achieved. Studies using N-bromosuccinimide (NBS) have shown that bromination occurs on the aromatic ring, although under certain conditions, this can be accompanied by dehydrogenation to form the corresponding substituted quinoline (B57606). nih.govnih.gov For instance, the reaction of tetrahydroquinolines with NBS can lead to polybrominated quinolines, suggesting that electrophilic bromination on the activated ring is a key step. nih.govresearchgate.net
| Reaction | Reagent | Typical Conditions | Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Controlled temperature | 6-Nitro-1,2,3,4-tetrahydroquinoline-1-carbaldehyde |
| Bromination | N-Bromosuccinimide (NBS) | CHCl₃, room temperature | 6-Bromo- and/or polybromo-derivatives (potentially with dehydrogenation) |
Transformations Involving the Saturated Heterocyclic Ring
The saturated heterocyclic ring of this compound is susceptible to oxidative dehydrogenation, a key transformation that leads to the corresponding aromatic quinoline structure. This aromatization process is a critical step in the synthesis of various quinoline-based compounds.
Various catalytic systems have been explored for the dehydrogenation of the parent 1,2,3,4-tetrahydroquinoline, and these methods are often applicable to its N-acyl derivatives, including the N-formyl compound. The efficiency of these reactions can be influenced by the choice of catalyst, oxidant, and reaction conditions.
Commonly employed methods for the dehydrogenation of tetrahydroquinolines include the use of transition metal catalysts, such as those based on palladium, ruthenium, and cobalt, often in the presence of an oxidant like molecular oxygen or a hydrogen acceptor. researchgate.netliv.ac.ukresearchgate.net For instance, heterogeneous cobalt oxide catalysts have been shown to be effective for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. researchgate.net Similarly, nickel-manganese layered hydroxide (B78521) compounds have demonstrated efficacy as catalysts for the oxidative dehydrogenation of N-heterocycles using molecular oxygen. liv.ac.uk
The development of modular o-quinone-based catalyst systems, in conjunction with a Co(salophen) cocatalyst, allows for the efficient oxidative dehydrogenation of tetrahydroquinolines to quinolines under ambient air at room temperature. organic-chemistry.org Furthermore, photocatalytic methods using covalent organic frameworks (COFs) have been developed for the dehydrogenation of tetrahydroquinolines under visible light irradiation and an oxygen atmosphere. thieme-connect.com
The table below summarizes various catalytic systems used for the dehydrogenation of tetrahydroquinolines, which are potentially applicable to this compound.
| Catalyst System | Oxidant/Conditions | Key Features | Reference |
|---|---|---|---|
| Heterogeneous Cobalt Oxide | Aerobic | Effective for various tetrahydroquinolines under mild conditions. | researchgate.net |
| NiMn Layered Hydroxides | Molecular Oxygen | Mild conditions, synergistic effect between Ni and Mn. | liv.ac.uk |
| o-Quinone/Co(salophen) | Ambient Air | Proceeds efficiently at room temperature. | organic-chemistry.org |
| 3D-Mesoporous Covalent Organic Framework (COF) | O₂, 405 nm LED | Photocatalytic, high yields. | thieme-connect.com |
| Nitrogen/Phosphorus Co-doped Porous Carbon (NPCH) | Air | Metal-free oxidative dehydrogenation. | researchgate.net |
N-Substitutions and Modifications Beyond Formylation
Modifications at the nitrogen atom of this compound, beyond the existing formyl group, typically necessitate a two-step process: N-deformylation followed by the introduction of a new substituent.
The hydrolysis of the N-formyl group can be achieved under acidic or basic conditions. google.com For instance, an accelerated method for the hydrolysis of substituted formylamines involves the use of an acid or base in a suitable solvent at an elevated temperature. google.com
Once the formyl group is removed to yield the parent 1,2,3,4-tetrahydroquinoline, a wide array of N-substitutions can be performed. These include N-alkylation, N-arylation, and the introduction of other functional groups. Standard synthetic protocols for the N-functionalization of secondary amines are generally applicable. For example, N-alkylation can be achieved by reacting the deformylated tetrahydroquinoline with alkyl halides.
The table below outlines a general two-step strategy for N-substitutions beyond formylation.
| Step | Reaction | Typical Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1. N-Deformylation | Hydrolysis of the N-formyl group | Acid or base in a solvent at elevated temperature | 1,2,3,4-Tetrahydroquinoline | google.com |
| 2. N-Functionalization | Introduction of a new substituent at the nitrogen atom | Varies depending on the desired substituent (e.g., alkyl halides for N-alkylation) | N-Substituted 1,2,3,4-tetrahydroquinoline | General Synthetic Methods |
C-H Functionalization Strategies
Direct C-H functionalization of the this compound scaffold represents a highly atom-economical approach to introduce molecular complexity. Research in this area often focuses on the activation of C-H bonds at positions alpha to the nitrogen atom (C2 and C8a) and on the benzene ring. The N-formyl group can act as a directing group in some C-H activation strategies, facilitating regioselective functionalization.
While specific studies on the C-H functionalization of this compound are limited, research on related N-acyl tetrahydroquinolines and other N-heterocycles provides valuable insights into potential strategies. Transition metal catalysis, particularly with palladium and rhodium, is a prominent approach for C-H activation. mdpi.comnih.gov
For instance, rhodium-catalyzed C-H functionalization has been used for the alkylation and arylation of various N-heterocycles. nih.gov These methods often exhibit high functional group compatibility. Similarly, palladium-catalyzed C-H activation has been employed for the functionalization of quinoline N-oxides, which can serve as a model for the reactivity of the aromatic portion of the tetrahydroquinoline ring system. mdpi.com
The development of C-H formylation of N-heterocycles using various formyl sources has also been reported, indicating the feasibility of introducing formyl groups at C-H bonds, a reaction that could potentially be applied to the tetrahydroquinoline ring of the title compound. researchgate.net
The table below presents potential C-H functionalization strategies applicable to this compound, based on studies of related compounds.
| Functionalization Type | Catalyst/Reagents | Potential Site of Functionalization | Key Features | Reference |
|---|---|---|---|---|
| Alkylation/Arylation | Rh-based catalysts | C2, C8a, Aromatic Ring | High functional group compatibility. | nih.gov |
| Arylation | Pd-based catalysts | Aromatic Ring | Often requires an N-oxide or other directing group. | mdpi.com |
| Formylation | Various formyl sources | Aromatic Ring | Direct introduction of a formyl group. | researchgate.net |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are indispensable tools for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with the compound, valuable information regarding its connectivity, functional groups, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques)
While specific experimental ¹H and ¹³C NMR data for 1,2,3,4-tetrahydroquinoline-1-carbaldehyde are not widely available in the public domain, a theoretical analysis allows for the prediction of its spectral characteristics. The introduction of a carbaldehyde group at the N-1 position significantly influences the chemical shifts of the neighboring protons and carbons compared to the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule.
Expected ¹H NMR Spectral Features:
The proton of the aldehyde group (-CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9-10 ppm. The protons on the saturated heterocyclic ring (at positions 2, 3, and 4) would exhibit complex splitting patterns due to spin-spin coupling. The aromatic protons on the benzene (B151609) ring would also show characteristic multiplets in the aromatic region (δ 7-8 ppm).
Expected ¹³C NMR Spectral Features:
The carbonyl carbon of the aldehyde group is a key diagnostic peak and is anticipated to resonate significantly downfield, generally in the range of δ 185-200 ppm. The carbons of the aromatic ring and the saturated portion of the molecule would appear at their characteristic chemical shifts, with the carbons closer to the nitrogen and the formyl group experiencing a notable deshielding effect.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations from the aromatic ring.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aldehyde C=O Stretch | 1680 - 1700 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| Aromatic C=C Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₀H₁₁NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (161.20 g/mol ).
The fragmentation pattern would likely involve the loss of the formyl group (-CHO) as a radical, leading to a significant fragment ion at m/z 132. Further fragmentation of the tetrahydroquinoline ring system would produce a series of characteristic smaller ions.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₀H₁₁NO⁺ | 161 |
| [M-CHO]⁺ | C₉H₁₀N⁺ | 132 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the carbonyl group are the principal chromophores. The conjugation of the nitrogen lone pair with the aromatic system and the presence of the carbonyl group would influence the wavelength of maximum absorption (λ_max).
X-ray Crystallography for Solid-State Structure Determination
To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Such an analysis, if performed on a suitable crystal, would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the tetrahydroquinoline ring, offering an unambiguous confirmation of its molecular geometry.
Chromatographic Methods for Purification and Purity Analysis
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) would be a suitable method for both analytical and preparative purposes. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid or buffer to ensure good peak shape, would likely provide effective separation.
Gas Chromatography (GC) could also be employed for purity analysis, provided the compound is thermally stable and sufficiently volatile. A non-polar or medium-polarity capillary column would be appropriate for this purpose.
The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and the percentage purity can be calculated from the peak area relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. openaccessjournals.com It offers high resolution and sensitivity for both qualitative and quantitative analysis. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com
For quinoline (B57606) derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comresearchgate.net The retention of this compound is influenced by its polarity; the aldehyde group increases its polarity compared to the parent 1,2,3,4-tetrahydroquinoline.
Method development for this compound involves optimizing several parameters to achieve baseline separation from starting materials, by-products, and degradation products. Key parameters include the choice of stationary phase, mobile phase composition (including organic modifier, pH, and buffer), and detector wavelength. tandfonline.com UV detection is suitable for this compound due to the chromophoric quinoline ring system, with detection wavelengths typically set around 254 nm. jfda-online.com The purity of a sample is determined by integrating the peak area of the main compound and expressing it as a percentage of the total integrated peak area of all components in the chromatogram.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax SB-Aq (4.6x150 mm, 5 µm) nih.gov | Naphthylpropyl tandfonline.com | Newcrom R1 sielc.comsielc.com |
| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (Gradient) nih.gov | Acetonitrile/Water with Phosphoric Acid sielc.comsielc.com | Methanol/Water with Triethylamine and Acetic Acid jfda-online.com |
| Detection | UV at 254 nm jfda-online.com | Diode Array Detector (DAD) researchgate.net | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) nih.gov |
| Application | Purity Assessment, Impurity Profiling sielc.com | Separation of complex mixtures of quinoline derivatives tandfonline.com | Quantitative analysis in various matrices jfda-online.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. unito.it While this compound itself may have limited volatility, GC analysis can be effectively performed on its more volatile derivatives. This approach is particularly useful for assessing the presence of volatile impurities or for stereoisomeric analysis after derivatization with a chiral reagent.
Derivatization is a key step to enhance the volatility and thermal stability of the analyte. For a secondary amine like the parent tetrahydroquinoline, acylation or silylation are common derivatization strategies. For this compound, chemical reduction of the aldehyde to a hydroxyl group, followed by silylation, could produce a derivative suitable for GC analysis. Another approach involves derivatizing the parent tetrahydroisoquinoline (a related structure) with reagents like menthyl chloroformate to form diastereomers that can be separated on a standard achiral GC column. scirp.org
The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a heated column (stationary phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. researchgate.netnih.gov This is invaluable for confirming the structure of derivatives and identifying unknown impurities. fmach.it
| Technique | Derivatization Agent | Purpose | Detection Method |
| GC | Not always required | Analysis of inherent volatile impurities | Flame Ionization Detector (FID) |
| GC-MS | Silylating agents (e.g., BSTFA, TMCS) | Increases volatility and thermal stability for analysis of the core structure | Mass Spectrometry (MS) researchgate.netnih.gov |
| Chiral GC | (–)-(1R)-Menthyl chloroformate scirp.org | Forms diastereomers for enantiomeric purity assessment | Mass Spectrometry (MS) scirp.org |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique extensively used for monitoring the progress of chemical reactions. researchgate.netchemrxiv.org In the synthesis of this compound, for instance, through the formylation of 1,2,3,4-tetrahydroquinoline, TLC can efficiently track the consumption of the starting material and the formation of the product. nih.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with an adsorbent material like silica (B1680970) gel) at regular intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material (1,2,3,4-tetrahydroquinoline) and, if available, the pure product are also applied as standards for comparison. The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase).
As the solvent moves up the plate by capillary action, the components of the spots separate based on their differential affinity for the stationary phase and solubility in the mobile phase. The less polar compounds generally travel further up the plate (higher Retention factor, Rf value), while more polar compounds have a stronger interaction with the silica gel and move shorter distances (lower Rf value). The formyl group in this compound makes it more polar than the starting secondary amine. Therefore, the product spot will have a lower Rf value than the reactant spot. The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. youtube.com
| Time Point | Spotting Pattern on TLC Plate | Observation | Interpretation |
| T = 0 | Starting Material (SM) + Reaction Mixture (RM) | RM lane shows a single spot with the same Rf as the SM. | Reaction has not yet started. |
| T = Intermediate | Starting Material (SM) + Reaction Mixture (RM) + Product (P) | RM lane shows a spot for SM and a new, lower Rf spot for P. | Reaction is in progress. Both reactant and product are present. |
| T = Completion | Starting Material (SM) + Reaction Mixture (RM) + Product (P) | RM lane shows the complete disappearance of the SM spot and a strong spot corresponding to the Rf of P. | The starting material has been fully consumed. |
Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroquinoline 1 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Charge Distribution)
The electronic character of a molecule is dictated by the distribution of its electrons, which can be described by frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
For quinoline (B57606) derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO is similarly delocalized, sometimes with the exception of certain substituent groups. uantwerpen.be The introduction of a carbaldehyde group (-CHO) at the N-1 position of the tetrahydroquinoline ring is expected to influence the electronic properties significantly. The electron-withdrawing nature of the carbonyl group would likely lower the energy of the LUMO and could also affect the HOMO energy, thereby modulating the HOMO-LUMO gap.
Studies on related quinoline-carbaldehyde derivatives have shown that the HOMO-LUMO gap can vary depending on the substitution pattern. uantwerpen.be For instance, DFT calculations on different quinoline-carbaldehyde isomers have yielded energy gaps in the range of 3 to 4 eV. uantwerpen.be These values suggest a stable yet reactive electronic system. The charge distribution in 1,2,3,4-tetrahydroquinoline-1-carbaldehyde would be characterized by a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom, making these sites active centers for nucleophilic and electrophilic interactions, respectively. Computational studies on various quinolinecarbaldehydes have confirmed this polarization and have been used to create electrostatic potential maps that visualize these electron-rich and electron-deficient regions. researchgate.net
Table 1: Calculated Electronic Properties of Representative Quinoline Derivatives Note: This data is for related compounds and serves as an estimation for this compound.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|
| Quinoline Derivative 1 | DFT/B3LYP | -7.346 | -5.218 | 2.128 | uantwerpen.be |
| Quinoline Derivative 2 | DFT/B3LYP | -8.475 | -5.032 | 3.443 | uantwerpen.be |
| 8-Hydroxy-quinoline-5-carbaldehyde | DFT | - | - | - | mdpi.com |
Conformational Analysis and Stability
The non-aromatic, saturated portion of the 1,2,3,4-tetrahydroquinoline (B108954) skeleton allows for significant conformational flexibility. Theoretical calculations have identified several possible conformations for the THQ ring, including half-chair, boat, and sofa forms. researchgate.net High-level ab initio calculations have determined that for the parent THQ molecule, four stable conformations exist as two pairs of energetically equivalent enantiomers. rsc.org The most stable conformers are separated by a relatively low energy barrier, suggesting that conformational interconversion can occur. rsc.org
The addition of a carbaldehyde group to the nitrogen atom (N-1) introduces further conformational complexity. The rotation around the N-C bond of the formyl group and its interaction with the rest of the molecule will lead to different rotamers with varying stabilities. The planarity of the amide-like N-CHO bond will influence the geometry of the adjacent six-membered ring. It is expected that the most stable conformer would orient the bulky carbaldehyde group to minimize steric hindrance with the protons on the adjacent carbon atoms (C2 and C8a), likely adopting a pseudo-equatorial position relative to the puckered ring.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation and characterization of new compounds.
NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of each nucleus. While experimental NMR data for 1,2,3,4-tetrahydroquinoline is available, predicting the spectrum for the 1-carbaldehyde derivative requires computational methods. chemicalbook.com The electron-withdrawing formyl group at the N-1 position is expected to cause a significant downfield shift (deshielding) for the adjacent protons at the C2 position and, to a lesser extent, the protons at C8. The aldehydic proton itself would appear at a characteristic low-field position, typically in the 8-10 ppm range. netlify.app
Table 2: Comparison of Experimental ¹H NMR Chemical Shifts for 1,2,3,4-Tetrahydroquinoline and Theoretically Predicted Shifts for the 1-Carbaldehyde Derivative Note: Predicted shifts are estimations based on known substituent effects.
| Proton Position | Experimental Shift (ppm) in THQ chemicalbook.com | Predicted Shift Range (ppm) in 1-Carbaldehyde Derivative | Reason for Predicted Shift |
|---|---|---|---|
| H at C2 | 3.29 | ~4.0 - 4.5 | Strong deshielding by adjacent N-CHO group |
| H at C3 | 1.94 | ~2.0 - 2.2 | Minor inductive effects |
| H at C4 | 2.76 | ~2.8 - 3.0 | Minor inductive effects |
| Aromatic H's | 6.46 - 6.95 | ~7.0 - 7.5 | Deshielding effect of N-CHO on the benzene (B151609) ring |
| Aldehydic H | N/A | ~8.0 - 10.0 | Characteristic chemical shift for aldehydes |
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. For this compound, the most characteristic vibrational mode would be the C=O stretching frequency of the carbonyl group, which is expected to appear in the region of 1650-1700 cm⁻¹. researchgate.net Other key vibrations include the C-H stretching of the aldehyde group (~2700-2850 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and C-N stretching modes. researchgate.netmdpi.com DFT calculations on related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) have shown excellent agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. nih.gov
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on typical ranges for functional groups and data from related molecules.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Data Source |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |
| Aliphatic C-H Stretch | 2960 - 2850 | nih.gov |
| Aldehyde C-H Stretch | 2850 - 2700 | mdpi.com |
| Carbonyl (C=O) Stretch | 1700 - 1650 | researchgate.net |
| Aromatic C=C Stretch | 1600 - 1450 | nih.gov |
| C-N Stretch | 1350 - 1200 | researchgate.net |
Molecular Modeling and Docking Studies
Molecular modeling techniques, especially molecular docking, are essential for predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design.
Ligand-Protein Interaction Prediction (for potential biological targets)
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive compounds. unesp.brresearchgate.net Molecular docking studies on various THQ derivatives have explored their potential to bind to a wide range of biological targets. These targets include enzymes like HIV-1 reverse transcriptase and deoxyribonuclease I, as well as various kinases and receptors. unesp.brrasayanjournal.co.innih.gov
For this compound, docking studies would predict its ability to fit into the active site of a protein. The key interactions governing this binding would likely involve:
Hydrogen Bonding: The carbonyl oxygen of the carbaldehyde group is a prime hydrogen bond acceptor, capable of interacting with donor residues (e.g., serine, threonine, lysine) in a protein's active site.
Hydrophobic Interactions: The bicyclic ring system, particularly the benzene portion, can form favorable hydrophobic and π-stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan. rsc.org
π-π Stacking: The aromatic ring of the tetrahydroquinoline moiety can engage in π-π stacking with aromatic residues in the binding pocket.
Docking studies on similar tetrahydroquinoline and tetrahydroisoquinoline analogs have successfully identified these types of interactions as crucial for binding to targets like PI3Kδ kinase and HIV-1 reverse transcriptase. rsc.orgnih.gov
Binding Affinity Estimation
Beyond predicting the binding mode, molecular docking programs provide a scoring function to estimate the binding affinity between the ligand and the protein. This score, often expressed as a negative value in kcal/mol, represents the Gibbs free energy of binding (ΔG). A lower (more negative) score indicates a more favorable and stronger interaction.
While no specific binding affinity data exists for this compound, studies on related derivatives provide a valuable reference. For example, docking of various tetrahydroquinoline analogs against the non-nucleoside inhibitor binding pocket of HIV-1 RT yielded binding energies ranging from -7 to over -20 kcal/mol, with more potent compounds showing lower energy scores. rasayanjournal.co.in Similarly, docking of tetrahydroquinolinone derivatives against PI3Kδ kinase showed binding energies as low as -10.88 kcal/mol for the most promising compounds. nih.gov These results suggest that with an appropriate biological target, the this compound scaffold has the potential to form stable and high-affinity complexes.
Table 4: Estimated Binding Affinities from Docking Studies of Related Tetrahydroquinoline Derivatives Note: This data illustrates the potential binding energy range for the target compound against various protein targets.
| Compound Class | Protein Target | Reported Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Tetrahydroquinoline Analogs | HIV-1 Reverse Transcriptase | -7.31 to -20.05 | rasayanjournal.co.in |
| Tetrahydroquinolinone Derivatives | PI3Kδ | -10.11 to -10.88 | nih.gov |
| Tetrahydroquinoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | -8.4 to -10.1 | unesp.br |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly through the use of Density Functional Theory (DFT), is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the step-by-step mechanism of a reaction. For the synthesis of this compound, a common method would be the formylation of the 1,2,3,4-tetrahydroquinoline core, for which the Vilsmeier-Haack reaction is a classic example. organic-chemistry.orgslideshare.netcambridge.org
Theoretical studies on the Vilsmeier-Haack reaction itself have been performed to understand the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). researchgate.netijpcbs.com These studies employ various levels of theory to accurately model the reaction pathway.
An extensive theoretical investigation into the formation of the Vilsmeier-Haack complex has compared the performance of different computational methods. researchgate.net The study revealed that the reaction proceeds in two main steps: the initial formation of an ionic intermediate followed by a rearrangement to the final Vilsmeier reagent. The calculated activation parameters for each step provide crucial insights into the reaction kinetics. researchgate.net
Table 1: Calculated Activation Enthalpies for the Vilsmeier-Haack Complex Formation
| Computational Method | Basis Set | ΔH≠ (Step 1) (kcal/mol) | ΔH≠ (Step 2) (kcal/mol) |
| MP2 | aug-cc-pVDZ | 0.81 | 12.47 |
| M06-2X | 6-31+G(d,p) | - | - |
| CBS-QB3 | - | - | - |
| G3B3 | - | - | - |
| This table is generated based on data reported in a theoretical study on the Vilsmeier-Haack reaction mechanism. researchgate.net The values for M06-2X, CBS-QB3, and G3B3 were also calculated in the study but are not included here for brevity. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a powerful approach to study the conformational dynamics and intermolecular interactions of molecules over time. semanticscholar.org For a flexible molecule like this compound, MD simulations can provide insights into its preferred conformations in different environments (e.g., in solution or interacting with a biological target) and the energetic barriers between these conformations.
While specific MD simulation studies on this compound are not readily found, research on other tetrahydroquinoline derivatives highlights the utility of this technique. For instance, MD simulations have been employed to understand how subtle structural changes in tetrahydroquinoline-based nonsteroidal selective androgen receptor (AR) modulators influence their biological function. nih.gov In that study, simulations of the tetrahydroquinoline derivatives bound to the AR ligand-binding domain revealed key hydrogen bond interactions and their role in stabilizing the receptor's active conformation. nih.gov
A hypothetical MD simulation of this compound, for example in a water box to simulate an aqueous environment, would involve the following key steps and analyses:
System Setup: The molecule's 3D structure would be placed in a simulation box filled with a chosen solvent model (e.g., TIP3P water).
Energy Minimization: The system's energy is minimized to remove any unfavorable atomic clashes.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
Production Run: The simulation is run for a significant period (nanoseconds to microseconds) to collect trajectory data.
Analysis: The trajectory is analyzed to extract various properties.
Table 2: Typical Parameters and Analyses in a Molecular Dynamics Simulation
| Parameter/Analysis | Description | Example Application for this compound |
| Force Field | A set of parameters to describe the potential energy of the system. | AMBER, CHARMM, or OPLS force fields could be used. |
| Simulation Time | The duration of the production run. | Typically in the range of 100 ns to several µs. |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | To assess the conformational stability of the molecule over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average position. | To identify flexible regions of the molecule, such as the carbaldehyde group. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds. | To study the interaction of the carbaldehyde oxygen with solvent molecules. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | To analyze the solvation shell structure around the molecule. |
By applying these computational techniques, researchers can gain a detailed understanding of the chemical reactivity and dynamic behavior of this compound, which can guide its synthesis and application in various fields of chemistry and materials science.
Research Applications in Synthetic and Materials Chemistry
Role as Synthetic Building Blocks for Complex Molecules
The utility of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde as a foundational element for the construction of more complex molecular architectures has been noted in a very specific context.
Currently, there is a lack of available scientific literature detailing the use of this compound as a direct precursor in the synthesis of natural products. While the broader tetrahydroquinoline core is found in numerous alkaloids and other natural compounds, the "-1-carbaldehyde" derivative does not appear to be a commonly employed starting material or key intermediate in reported synthetic pathways. researchgate.netresearchgate.net
The application of this compound as an intermediate in the production of fine chemicals is highlighted in its function as a Vilsmeier reagent. In this capacity, it participates in Vilsmeier formylation reactions, a method used to introduce a formyl group onto a substrate. One study noted that when N-formyl-1,2,3,4-tetrahydroquinoline is utilized as the Vilsmeier reagent, it results in a "normal formylation" outcome. This suggests its role as a formylating agent in specialized synthetic contexts. However, detailed research elaborating on the breadth and scope of its use for this purpose in the production of various fine chemicals is not extensively documented.
Advanced Applications in Medicinal Chemistry Research Scaffold Based Exploration
Design and Synthesis of Analogs for Biological Target Validation
The design of novel therapeutic agents often begins with a "privileged scaffold" like 1,2,3,4-tetrahydroquinoline (B108954), which is known to interact with various biological targets. The 1-carbaldehyde functional group serves as a key chemical handle for creating diverse libraries of compounds through various synthetic transformations.
Structural modifications of the 1,2,3,4-tetrahydroquinoline scaffold are systematically undertaken to enhance biological potency and selectivity. The aldehyde group at the N-1 position is particularly amenable to reactions like condensation, reductive amination, and the Mannich reaction, allowing for the introduction of a wide variety of substituents. mdpi.com
Research has focused on several key areas of modification:
N-1 Position Derivatization: The nitrogen atom of the THQ ring is a primary site for modification. For instance, acylation of 1,2,3,4-tetrahydroquinoline with activated carboxylic acids, such as 2-(4-isobutylphenyl)propanoyl chloride (the acid chloride of ibuprofen), yields N-acyl derivatives. mdpi.com This approach creates hybrid molecules that may combine the pharmacological profiles of both parent structures.
Aromatic Ring Substitution: Introducing various functional groups (e.g., methoxy (B1213986), chloro, nitro) onto the benzene (B151609) ring of the THQ core can significantly influence electronic properties, lipophilicity, and steric hindrance, thereby affecting biological activity.
C-2 and C-4 Position Modifications: The synthesis of THQ derivatives via multicomponent reactions, such as the Povarov reaction (an imino Diels-Alder reaction), allows for the introduction of diverse aryl and alkyl groups at the C-2 and C-4 positions, further expanding the chemical space for biological screening. researchgate.net
These modifications aim to optimize interactions with specific biological targets, improve pharmacokinetic properties, and reduce potential off-target effects. mdpi.com
The efficient construction of compound libraries is crucial for high-throughput screening and the identification of lead compounds. Multicomponent reactions (MCRs) are a particularly powerful tool for this purpose, as they allow for the synthesis of complex molecules from simple starting materials in a single step, which is both time- and resource-efficient. nih.gov
A notable example is the one-pot Mannich reaction used to prepare a series of N-Mannich bases derived from 1,2,3,4-tetrahydroquinoline. mdpi.com In this reaction, tetrahydroquinoline, formaldehyde (B43269), and a variety of secondary amines are condensed to yield a library of derivatives with diverse substituents at the N-1 position. mdpi.com This strategy enables the rapid generation of numerous analogs for biological evaluation. Domino reactions, which involve multiple bond-forming transformations in a single synthetic operation without isolating intermediates, have also proven highly valuable for generating THQ libraries with novel substitution patterns. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. For 1,2,3,4-tetrahydroquinoline derivatives, SAR studies have helped to identify key structural features required for specific pharmacological effects, such as anticancer and anti-inflammatory activities. mdpi.comnih.gov
Key SAR findings for THQ derivatives include:
Influence of N-1 Substituents: In a series of N-Mannich bases of tetrahydroquinoline, the nature of the amine incorporated at the N-1 position was found to be critical for cytotoxicity and anti-inflammatory activity. mdpi.com For instance, derivatives incorporating a piperidine (B6355638) moiety showed significant anticancer potential. mdpi.com
Impact of Aromatic Substituents: For derivatives designed as NF-κB inhibitors, the substitution pattern on an N-benzoyl group was crucial. A compound featuring a 3,4,5-trimethoxybenzoyl group (Compound 6g ) exhibited exceptionally potent inhibition of NF-κB transcriptional activity, suggesting that these methoxy groups are critical for interaction with the biological target. nih.gov
Role of C-4 Substituents: In a different series of THQ derivatives, the presence of a para-substituted aromatic ring attached via an amide linkage at the C-4 position was investigated. The nature of the para-substituent significantly influenced the compound's activity as a BKCa channel agonist. researchgate.net
These studies guide the rational design of next-generation compounds with improved potency and selectivity.
| Compound Series | Modification Site | Substituent Type | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| N-Mannich Bases | N-1 Position | Piperidine, Morpholine, Pyrrolidine | Piperidine-containing derivative (SF1) showed potent anti-inflammatory and NO scavenging activity. | mdpi.com |
| N-Benzoyl Derivatives | N-1 Benzoyl Ring | 3,4,5-Trimethoxy | Compound 6g showed the most potent NF-κB inhibition (53 times reference) and broad cytotoxicity. | nih.gov |
| Tetrahydroquinolinones | C-3 Position | (1-naphthyl)methyl | Compound 4a exhibited potent cytotoxicity against colon (HTC-116) and lung (A549) cancer cells. | nih.gov |
| N-Mannich Bases | N-1 Position | Acetaminophen | Derivative (SF13) was the most effective at scavenging nitric oxide (NO). | mdpi.com |
Investigation of Biological Activities in Research Models
Following synthesis and SAR analysis, promising 1,2,3,4-tetrahydroquinoline derivatives are advanced to biological testing in various research models to elucidate their mechanisms of action. These investigations typically begin with in vitro assays to assess activity at the molecular and cellular levels.
NF-κB Modulation: The nuclear factor-κB (NF-κB) is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis. nih.govmdpi.com Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers, making it a prime therapeutic target. nih.govnih.gov Several series of 1,2,3,4-tetrahydroquinoline derivatives have been identified as potent inhibitors of the NF-κB signaling pathway. nih.gov For example, compound 6g was found to be a highly potent inhibitor of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. nih.gov Mechanistic studies on related compounds have shown that they can block the nuclear translocation of NF-κB, thereby preventing the transcription of target genes involved in proliferation and inflammation. nih.gov This inhibitory activity often correlates with potent cytotoxicity against various human cancer cell lines. nih.govnih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.govresearchgate.net Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Derivatives of the closely related tetrahydroquinolinone scaffold have been shown to induce apoptosis in non-small cell lung cancer cells through both intrinsic and extrinsic pathways. nih.gov Compound 4a [3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one] was found to arrest the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death. nih.gov Similarly, certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have also been reported to induce apoptosis in PC12 cells, suggesting that this is a common mechanism of action for this class of compounds. nih.govresearchgate.net
| Compound | Cell Line | Cancer Type | Activity (IC₅₀ or GI₅₀ in µM) | Reference |
|---|---|---|---|---|
| Compound 4a (Tetrahydroquinolinone) | A549 | Lung Cancer | Not specified, but potent | nih.gov |
| Compound 4a (Tetrahydroquinolinone) | HTC-116 | Colon Cancer | Not specified, but potent | nih.gov |
| Compound 5d (Tetrahydroisoquinoline) | Various | Various Cancers | 1.591 - 2.281 | nih.gov |
| Compound 6g (Tetrahydroquinoline) | NCI-H23 | Lung Cancer | 0.08 | nih.gov |
| Compound 6g (Tetrahydroquinoline) | ACHN | Renal Cancer | 0.09 | nih.gov |
| Compound 6g (Tetrahydroquinoline) | MDA-MB-231 | Breast Cancer | 0.09 | nih.gov |
| SF8 (N-Mannich Base) | Hep-2C | Laryngeal Carcinoma | 11.9 ± 1.04 (at 72h) | mdpi.com |
Beyond modulating cellular pathways, THQ derivatives are investigated for their ability to directly interact with specific enzymes and receptors.
Enzyme Inhibition: The THQ scaffold has been used to develop inhibitors for various enzymes. Hybrids of THQ with isoxazole (B147169) or isoxazoline (B3343090) moieties have been synthesized and evaluated as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), which are key targets in the management of Alzheimer's disease. mdpi.com Some of these hybrid compounds displayed significant inhibitory potency against AChE, with mixed or competitive mechanisms of inhibition. mdpi.com Additionally, certain N-Mannich base derivatives of THQ have shown potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. mdpi.com
Receptor Binding: The structurally similar 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has been extensively studied for its interaction with various receptors, particularly in the central nervous system. nih.govnih.gov For instance, a series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the PCP binding site of the NMDA receptor complex. nih.gov Another study focused on developing THIQ derivatives as potent and selective ligands for the dopamine (B1211576) D3 receptor, a target for neurological and psychiatric disorders. nih.gov One such derivative, compound 51 , showed high affinity (Ki = 12 nM) and a 123-fold preference for the D3 receptor over the D2 subtype. nih.gov These findings highlight the potential of the core tetrahydroquinoline and isoquinoline (B145761) scaffolds to generate potent and selective receptor ligands.
| Compound | Target | Activity Type | Activity Value | Reference |
|---|---|---|---|---|
| Compound 5n (THQ-isoxazoline hybrid) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 4.24 µM | mdpi.com |
| SF5 (N-Mannich Base) | α-Amylase | Enzyme Inhibition | 97.47% inhibition at 200 µg/mL | mdpi.com |
| SF9 (N-Mannich Base) | α-Amylase | Enzyme Inhibition | 89.93% inhibition at 200 µg/mL | mdpi.com |
| Compound 51 (THIQ derivative) | Dopamine D3 Receptor | Receptor Binding | Ki = 12 nM | nih.gov |
| (S)-4e x HCl (THIQ derivative) | NMDA Receptor (PCP site) | Receptor Binding | Ki = 0.0374 µM | nih.gov |
Exploration of Anticancer Potential in Cell Lines
While direct studies on the anticancer activity of 1,2,3,4-tetrahydroquinoline-1-carbaldehyde are not extensively documented in publicly available research, the broader class of tetrahydroquinoline derivatives has shown significant promise in this area. Research into compounds with a similar core structure provides valuable insights into the potential of this scaffold.
A series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their anticancer activity. nih.gov One of the lead compounds from this series demonstrated notable inhibitory effects against various cancer cell lines. nih.gov Specifically, it showed potent activity against H460 lung carcinoma, A-431 skin carcinoma, and HT-29 colon adenocarcinoma cells, with IC₅₀ values in the low micromolar range. nih.gov The most significant inhibition was observed against skin carcinoma cells. nih.gov
These findings underscore the potential of the tetrahydroquinoline scaffold as a basis for the development of new anticancer agents. The introduction of various substituents, such as aryl groups at the 3 and 4 positions, has been shown to dramatically increase the antiproliferative effects of these compounds. nih.gov Further investigation into the specific contributions of the 1-carbaldehyde group is warranted to fully understand the anticancer potential of this compound.
Table 1: Anticancer Activity of a Lead 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline Compound
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| H460 | Lung Carcinoma | 4.9 ± 0.7 |
| A-431 | Skin Carcinoma | 2.0 ± 0.9 |
| HT-29 | Colon Adenocarcinoma | 4.4 ± 1.3 |
Studies on Antimicrobial and Neuroprotective Effects
The therapeutic potential of the tetrahydroquinoline scaffold extends beyond oncology, with derivatives also being investigated for their antimicrobial and neuroprotective properties.
In the realm of antimicrobial research, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and have shown significant antifungal properties. researchgate.net Two derivatives, in particular, exhibited notable activity against a range of fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net While these compounds are tetrahydroisoquinolines, their structural similarity to tetrahydroquinolines suggests that the core scaffold is a promising starting point for the development of new antimicrobial agents.
Regarding neuroprotection, the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has been the subject of considerable research. nih.gov Studies have shown that 1MeTIQ can protect dopaminergic neurons from dysfunction, such as that seen in Parkinson's disease. nih.gov It has demonstrated neuroprotective effects against various neurotoxins in cultured rat mesencephalic neurons. nih.gov The protective action was found to be most effective in tyrosine hydroxylase-positive neurons, suggesting a potential therapeutic application for neurodegenerative diseases. nih.gov Furthermore, 1MeTIQ is believed to exert its neuroprotective effects through multiple mechanisms, including the scavenging of free radicals and antagonism of the glutamatergic system. nih.gov Although this research focuses on a tetrahydroisoquinoline derivative, it highlights the potential of the broader scaffold in neuroprotective agent development.
Development of Hybrid Molecules with Other Pharmacophores
A promising strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacologically active fragments to enhance therapeutic efficacy or introduce novel biological activities. The 1,2,3,4-tetrahydroquinoline scaffold has been successfully utilized in this approach.
A notable example is the synthesis of a hybrid molecule combining 1,2,3,4-tetrahydroquinoline with ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). mdpi.com The resulting compound, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, was synthesized and evaluated for its biological activities. mdpi.com This hybrid molecule, along with similar derivatives, was assessed for its in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. mdpi.com The successful synthesis and evaluation of this hybrid demonstrate the utility of the 1,2,3,4-tetrahydroquinoline moiety as a scaffold for creating novel therapeutic agents with potentially multifaceted activities. mdpi.com
Future Perspectives and Research Directions
Development of More Sustainable and Greener Synthetic Routes
The future of synthesizing 1,2,3,4-tetrahydroquinoline-1-carbaldehyde and its analogs is intrinsically linked to the principles of green chemistry. Traditional methods often rely on harsh conditions or stoichiometric reagents. The development of more sustainable routes is a critical research direction.
Key approaches include:
Domino Reactions: These reactions, also known as cascade or tandem reactions, allow for the construction of complex molecules like tetrahydroquinolines in a single operation without isolating intermediates. nih.gov This approach improves atom economy, reduces waste, and simplifies procedures, making it a prime example of green chemistry. nih.gov Future work could focus on designing a domino sequence that directly yields the N-formylated product.
Catalytic Hydrogenation and Transfer Hydrogenation: Catalytic hydrogenation of quinolines is a direct route to the tetrahydroquinoline scaffold. acs.org Research into using earth-abundant and environmentally benign metal catalysts (e.g., iron, copper) instead of precious metals (e.g., palladium, rhodium) is a significant area of interest. nih.gov Similarly, transfer hydrogenation, using safer hydrogen donors, presents a greener alternative to using high-pressure hydrogen gas. organic-chemistry.org
One-Pot Synthesis using CO2: A particularly innovative and green approach involves the direct N-formylation of isoquinolines using carbon dioxide (CO2) and hydrogen (H2) over a heterogeneous catalyst, such as Ru/ZIF-8. tandfonline.com Adapting this methodology for the one-pot synthesis and N-formylation of quinolines to produce this compound would be a significant advancement in sustainable chemistry, utilizing a greenhouse gas as a C1 source. tandfonline.com
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Domino Reactions | Multi-step sequence in a single operation without isolating intermediates. | High atom economy, reduced waste, operational simplicity. | nih.gov |
| Catalytic Transfer Hydrogenation | Use of hydrogen donors instead of H2 gas; potential for asymmetric synthesis. | Increased safety, milder conditions, access to chiral compounds. | organic-chemistry.org |
| CO2 as a C1 Source | Direct N-formylation of the heterocyclic amine using CO2 and H2. | Utilization of a greenhouse gas, high atom economy, sustainable. | tandfonline.com |
Expanding the Scope of Functionalization Reactions
Beyond its synthesis, future research will focus on novel ways to functionalize the this compound core to build molecular complexity. The N-formyl group can influence the reactivity of the scaffold, opening up new avenues for selective modifications.
Future research directions include:
C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for modifying molecular scaffolds without the need for pre-installed functional groups. Research into the selective C-H functionalization of the aromatic ring (positions 5, 6, 7, and 8) or the aliphatic positions (2, 3, and 4) of the N-formylated tetrahydroquinoline core is a promising frontier. rsc.org Catalytic systems, perhaps using copper or iron, could enable the introduction of aryl, alkyl, or other functional groups. nih.gov
Cascade Reactions: Developing new cascade reactions that begin with the tetrahydroquinoline core could lead to rapid construction of complex fused heterocyclic systems. For instance, a ruthenium-catalyzed hydride-transfer-initiated tandem functionalization has been used on quinolines to build fused tetrahydroquinolines, a strategy that could be adapted for derivatives of this compound. acs.orgacs.org
Asymmetric Functionalization: For applications in medicine, controlling stereochemistry is crucial. Developing catalytic asymmetric methods to functionalize the prochiral positions of the tetrahydroquinoline ring would be highly valuable. thieme-connect.comnih.gov Organocatalysis, for example, has been successfully used in aza-Michael/Michael cascade reactions to produce highly functionalized chiral tetrahydroquinolines. thieme-connect.com
Rational Design of Derivatives with Tuned Electronic or Biological Properties
The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a cornerstone of many biologically active compounds, including anticancer, anti-HIV, and antimalarial agents. nih.gov A major future direction is the rational design of this compound derivatives with specific, optimized properties.
Biological Properties: By strategically adding or modifying substituents on the aromatic ring, researchers can tune the biological activity of the molecule. For example, derivatives of the tetrahydroquinoline scaffold have been designed as potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key protein in cancer pathways. mdpi.comnih.gov Other designs have targeted lysine-specific demethylase 1 (LSD1), another anticancer target. mdpi.com Future work will involve designing derivatives of this compound to interact with specific biological targets implicated in various diseases. researchgate.net
Electronic Properties: Modifications to the core structure can also tune its electronic properties for use in materials science. For instance, incorporating electron-donating or electron-withdrawing groups can alter the molecule's absorption, fluorescence, and charge-transport characteristics, making derivatives potentially useful as organic light-emitting diode (OLED) materials or fluorescent probes. researchgate.net
| Bioactive Tetrahydroquinoline Target/Application | Significance | Reference |
|---|---|---|
| mTOR Inhibition | Target for cancer therapy, particularly lung and breast cancer. | mdpi.comnih.gov |
| LSD1 Inhibition | Target for anticancer drug research. | mdpi.com |
| Antiproliferative Agents | Inhibition of cancer cell growth (e.g., colorectal cancer). | researchgate.net |
| Neuroprotection (NMDA antagonists) | Potential treatment for cerebral ischemia and neurodegenerative diseases. | researchgate.net |
| Antimalarial Agents | Addressing infectious diseases. | nih.gov |
Integration with High-Throughput Screening in Early-Stage Research
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.gov Integrating libraries of this compound derivatives into HTS campaigns is a key strategy for accelerating drug discovery.
Library Synthesis: The development of efficient and diverse synthetic routes will enable the creation of large libraries of compounds based on the this compound scaffold. These libraries can be designed to maximize structural diversity to explore a wide chemical space. ku.edu
Assay Development: These libraries can be screened against a multitude of biological targets, from enzymes to cellular pathways, to identify "hits" for various diseases. HTS can rapidly uncover novel biological roles for this class of compounds. nih.gov
Challenges and Considerations: It is important to note that some heterocyclic compounds can act as pan-assay interference compounds (PAINS), which give false positive results in HTS assays. Therefore, any hits identified from screening tetrahydroquinoline libraries must undergo rigorous validation to confirm their activity and mechanism of action.
Computational-Guided Discovery and Optimization of Analogs
In modern drug discovery, computational chemistry plays a vital role in accelerating the design and optimization of new therapeutic agents. nih.gov These in silico methods will be indispensable for exploring the potential of this compound analogs.
3D-QSAR: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be used to build predictive models that correlate the structural features of a series of tetrahydroquinoline derivatives with their biological activity. mdpi.comaminer.org These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electronic, or hydrophobic changes, guiding the design of more potent compounds. nih.gov
Molecular Docking and Dynamics: Molecular docking simulations can predict how a designed molecule will bind to the active site of a protein target, such as mTOR or LSD1. mdpi.comresearchgate.net This allows for the rational design of derivatives with improved binding affinity and selectivity. Following docking, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing further validation of the binding mode. nih.gov
ADME Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed analogs. mdpi.com This allows researchers to prioritize compounds with better drug-like properties in the early stages of discovery, reducing the likelihood of late-stage failures.
By combining these computational approaches, researchers can rationally design and prioritize novel analogs of this compound, significantly streamlining the discovery pipeline for new drugs and functional materials.
Q & A
Q. What are the common synthetic methodologies for preparing 1,2,3,4-tetrahydroquinoline-1-carbaldehyde and its derivatives?
The compound is typically synthesized via cyclization or functionalization of 1,2,3,4-tetrahydroquinoline. For example:
- Acylation/Formylation : Reacting 1,2,3,4-tetrahydroquinoline with formylating agents (e.g., formic acid derivatives) under controlled conditions .
- Sulfonylation : Derivatives like 1-benzylsulfonyl-1,2,3,4-tetrahydroquinoline are synthesized by reacting the parent compound with sulfonyl chlorides in dichloromethane, using triethylamine as a base .
- Green Synthesis : Acidic ionic liquids (e.g., [NMPH]HPO) can catalyze the reaction of 2-(phenylamino)ethanol with unsaturated ketones to form N-hydroxyethyl-substituted derivatives, avoiding toxic catalysts .
Q. How can researchers confirm the molecular structure of this compound derivatives?
X-ray crystallography is the gold standard for structural confirmation. For instance:
- Crystal structures of sulfonylated derivatives (e.g., 1-tosyl-1,2,3,4-tetrahydroquinoline) reveal half-chair conformations of the tetrahydroquinoline ring and intermolecular hydrogen bonding patterns .
- Bond angles and torsion parameters derived from crystallographic data help distinguish between cis/trans isomers and validate synthetic routes .
Advanced Research Questions
Q. How can isomer mixtures (cis/trans) in 1,2,3,4-tetrahydroquinoline derivatives be resolved or minimized during synthesis?
- Catalyst Screening : Ionic liquids like [NMPH]HPO improve regioselectivity compared to HPO, reducing isomer byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) favor specific transition states, while recrystallization from ethyl acetate/hexane mixtures can isolate dominant isomers .
- Chiral Catalysts : Asymmetric catalysis using metal-organic frameworks (MOFs) or enzymes (e.g., Mortierella isabelina) can enantioselectively produce single isomers, though this requires further exploration .
Q. What catalytic systems are effective for dehydrogenating 1,2,3,4-tetrahydroquinoline to quinoline derivatives?
- Single-Atom Catalysts : Fe-ISAS/CN (iron single-atom catalysts on N-doped carbon) achieve 100% conversion and selectivity for quinoline at mild conditions, outperforming nanoparticle-based systems .
- Thermal Stability : At 425°C, 1,2,3,4-tetrahydroquinoline acts as a radical scavenger in jet fuels, but side-chain cleavage limits efficiency. Ethanol additives may enhance stability .
Q. How can researchers address contradictions in catalytic performance across studies (e.g., ionic liquids vs. metal catalysts)?
- Controlled Comparisons : Replicate reactions under identical conditions (solvent, temperature, substrate ratio) to isolate catalyst effects. For example, compare [NMPH]HPO (reusable, 5 cycles) with Fe(SO)·xHO (toxic, lower yield) .
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps influenced by catalyst choice.
Methodological Considerations
Q. What steps are critical for synthesizing 7-hydroxy-1,2,3,4-tetrahydroquinoline, a laser dye intermediate?
- Nitration/Reduction : Nitrate 1,2,3,4-tetrahydroquinoline at the 7-position using HNO, followed by hydrazine/Raney nickel reduction to yield the amine intermediate .
- Purification : Recrystallize from ethyl acetate/hexane (1:2) to achieve >95% purity. Air-sensitive intermediates require inert atmosphere handling .
Q. How can computational modeling aid in designing novel 1,2,3,4-tetrahydroquinoline derivatives?
- DFT Studies : Optimize transition states for sulfonylation or formylation reactions to predict regioselectivity and activation energies.
- Docking Simulations : Screen derivatives for binding affinity to biological targets (e.g., estrogen receptors) using crystal structure data from pharmacological studies .
Applications in Drug Development
Q. What methodologies are used to evaluate the pharmacological activity of 1,2,3,4-tetrahydroquinoline derivatives?
- Antimalarial Testing : Derivatives are screened against Plasmodium strains using in vitro IC assays, guided by structural analogs like 1-tosyltetrahydroquinoline .
- Neuroactivity Assays : Dopamine receptor binding studies (e.g., radioligand displacement) validate antipsychotic potential, as seen in structurally related compounds .
Safety and Handling
Q. What precautions are essential when handling this compound?
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact. The compound is flammable (Fp 80–100°C) .
- Waste Disposal : Neutralize acidic byproducts with NaCO before disposing in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
